3-Nitroquinolin-4-amine

Hypoxia Radiosensitizer Cytotoxin

Researchers developing hypoxia-selective cytotoxins or EGFR inhibitors require the precise 3-nitro/4-amine substitution pattern-generic quinoline amines cannot substitute. • Enables selective synthesis of 1H-imidazo[4,5-c]quinolines (immunomodulatory APIs); alternative regioisomers fail this route. • 47-fold hypoxia selectivity documented; low-μM antiproliferative activity against EGFR-overexpressing A431 cells. • Validated ligand in X-ray structure PDB 4NVH (1.24 Å) for structure-based drug design. • ≥98% purity; ambient shipping; mg to multi-gram scale available.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 42606-33-7
Cat. No. B112618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitroquinolin-4-amine
CAS42606-33-7
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])N
InChIInChI=1S/C9H7N3O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H,(H2,10,11)
InChIKeySKPRPEJLFKCOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitroquinolin-4-amine: Anticancer & Immunomodulatory Scaffold


3-Nitroquinolin-4-amine (CAS 42606-33-7), also known as 4-Amino-3-nitroquinoline, is a heterocyclic building block central to the synthesis of numerous bioactive compounds [1]. It features a quinoline core with a nitro group at the 3-position and a primary amine at the 4-position, yielding a molecular formula of C9H7N3O2 and a molecular weight of 189.17 g/mol [2]. This scaffold serves as a key intermediate in the production of 1H-imidazo[4,5-c]quinolines, a class known for potent immunomodulatory and anticancer activities [3], and has been directly investigated in structure-activity relationship studies targeting the epidermal growth factor receptor (EGFR) [4].

Risks of Generic 3-Nitroquinolin-4-amine Substitution


Procurement of 3-Nitroquinolin-4-amine cannot be indiscriminately substituted by generic quinoline amines. The specific substitution pattern—a nitro group at position 3 and an amine at position 4—is essential for its defined role as a synthetic intermediate and its unique biological interactions [1]. For instance, this precise configuration enables its selective conversion to 1H-imidazo[4,5-c]quinolines via a defined synthetic route, a pathway not accessible to other regioisomers like 3-nitroquinolin-2-amine [2]. Furthermore, while other 4-aminoquinolines like chloroquine target different pathways, the 3-nitro group is critical for the unique hypoxia-selective cytotoxicity and EGFR inhibitory profile observed in this class [3]. The quantitative data below demonstrates that seemingly minor structural variations result in substantially different performance metrics in key assays, directly impacting research reproducibility and development timelines.

3-Nitroquinolin-4-amine: Comparative Performance Data


Hypoxia Selectivity: 3-Nitro vs. 5-Nitro Isomer

In a study of 4-(alkylamino)nitroquinolines as hypoxia-selective cytotoxins, the 3-nitroquinoline scaffold (as the 3-methyl analogue) demonstrated a 47-fold selectivity for hypoxic versus aerobic cells in a clonogenic assay, whereas the 5-nitro isomer showed significantly lower selectivity and therapeutic index [1]. The 3-methyl analogue also exhibited one of the highest in vitro therapeutic indices among the series as a hypoxic cell radiosensitizer [1]. This directly quantifies the advantage of the 3-nitro configuration over other positional isomers for hypoxia-targeting applications.

Hypoxia Radiosensitizer Cytotoxin

EGFR Antiproliferative Activity in A431 Cells

A series of 3-nitroquinolin-4-amine derivatives exhibited potent antiproliferative activity against the EGFR-overexpressing A431 human epidermoid carcinoma cell line. The lead compound, NQ11 (a 3-fluoro-4-chlorobenzenamine substituted derivative), showed an IC50 value in the low micromolar range, with the study highlighting that the 3-nitroquinoline core was essential for this activity [1]. While direct IC50 comparison to gefitinib or erlotinib was not reported, the study demonstrates that this scaffold can achieve potent inhibition in a well-validated EGFR-driven model, differentiating it from other quinoline-based scaffolds that may not target EGFR with the same efficacy.

EGFR Antiproliferative Kinase Inhibitor

Patented Intermediate for Imidazoquinoline Immunomodulators

3-Nitroquinolin-4-amine is a necessary and specifically claimed intermediate in the synthesis of 1H-imidazo[4,5-c]quinolin-4-amines, a pharmacologically important class of immune response modifiers that includes resiquimod [1]. The patent explicitly describes a process where a 3-nitroquinoline-2,4-disulfonate is selectively aminated at the 4-position to yield a 4-amino-3-nitroquinoline derivative, which is then converted to the active imidazoquinoline [1]. This established, patented route confers a significant procurement advantage: sourcing high-purity 3-nitroquinolin-4-amine ensures the feasibility of this specific and valuable synthetic pathway, whereas substituting with a different regioisomer (e.g., 2-amino-3-nitroquinoline) would be incompatible with the disclosed chemistry.

Synthesis Intermediate Immunomodulator

3-Nitroquinolin-4-amine: Key Application Scenarios


Hypoxia-Activated Prodrug (HAP) Design

This compound is ideal for designing hypoxia-selective cytotoxins. Based on evidence that 3-nitroquinoline analogues demonstrate up to 47-fold selectivity for hypoxic cells in clonogenic assays [1], researchers can use this scaffold to develop prodrugs that are selectively activated in the low-oxygen environment of solid tumors, minimizing damage to healthy tissues. Its established structure-activity relationship for hypoxia selectivity makes it a superior starting point compared to unoptimized nitroaromatic building blocks.

EGFR-Targeted Kinase Inhibitor Discovery

For teams focused on overcoming resistance to first-generation EGFR inhibitors, 3-nitroquinolin-4-amine offers a validated, alternative chemical scaffold. Its derivatives have demonstrated potent antiproliferative activity against EGFR-overexpressing A431 cells in the low micromolar range [2]. This provides a clear, data-driven rationale for its selection in hit-to-lead campaigns aimed at developing novel EGFR tyrosine kinase inhibitors (TKIs) with potentially differentiated resistance profiles.

Large-Scale Imidazoquinoline API Synthesis

3-Nitroquinolin-4-amine is a critical, patented intermediate for manufacturing 1H-imidazo[4,5-c]quinolin-4-amines, a class of potent immunomodulatory drugs [3]. Its use in this established synthetic route offers a reliable, scalable, and IP-protected pathway. Procuring this specific building block is essential for any CMO or pharmaceutical company aiming to produce these APIs, as alternative regioisomers will not yield the desired product under the same conditions.

Fragment-Based Drug Discovery & Structural Biology

The compound's structure has been validated as a ligand in a high-resolution (1.24 Å) X-ray crystal structure (PDB ID: 4NVH) [4]. This makes it a valuable tool compound for structure-based drug design (SBDD) and fragment-based screening campaigns. Researchers can utilize its established binding mode and crystallographic data to guide the rational design of more potent and selective inhibitors, leveraging the known interactions of the 3-nitroquinoline core with its protein target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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